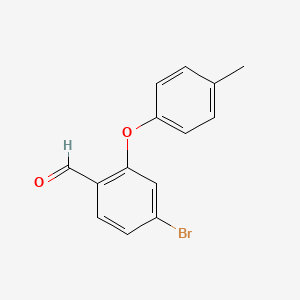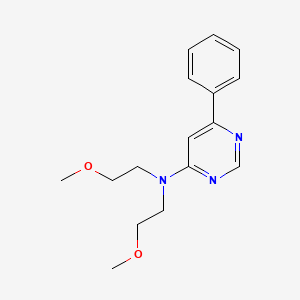
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine” is a chemical compound with the molecular formula C4H7N3O . It is also known by the synonym "C-(4-Methylfurazan-3-yl)methylamine" . The compound exists in solid form and has a molecular weight of 113.12 .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI code for this compound is 1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3 .Physical And Chemical Properties Analysis
“(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine” is a solid at room temperature . It has a molecular weight of 113.12 . The compound should be stored at refrigerator temperatures .Applications De Recherche Scientifique
Synthesis and Characterization
Research has highlighted the successful synthesis and characterization of compounds related to "(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine." For instance, the compound "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine" was synthesized through a polyphosphoric acid condensation route, demonstrating a high-yielding process. This compound was characterized using spectroscopic methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, emphasizing the importance of these techniques in understanding the structural and chemical properties of novel oxadiazole derivatives (Shimoga, Shin, & Kim, 2018).
Anticoagulant and Antioxidant Activities
The anticoagulant and antioxidant activities of 1,3,4-oxadiazole derivatives have been extensively studied, demonstrating their potential therapeutic applications. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were designed and synthesized, showing significant increases in prothrombin time and clotting time, indicating their potential as anticoagulant agents. Furthermore, these compounds exhibited substantial antioxidant activity, highlighting their dual functionality in medical applications (Iyer, Gurupadayya, Inturi, Sairam, & Pujar, 2016).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition has been researched, particularly for their effectiveness in protecting mild steel in acidic environments. Studies have shown that these compounds act as mixed-type inhibitors, forming protective layers on metal surfaces, thus preventing corrosion. The adsorption of these inhibitors on mild steel surfaces was described by the Langmuir adsorption isotherm, indicating a combination of physisorption and chemisorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antibacterial Properties
Research on the antibacterial properties of related compounds, such as "2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol," has shown effectiveness against both gram-positive and gram-negative bacteria. These studies provide insights into the potential use of oxadiazole derivatives in developing new antibacterial agents, with certain compounds exhibiting potent activity against pathogens like Staphylococcus aureus and Bacillus cereus (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole core have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a broad range of biochemical pathways due to their wide spectrum of biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects depending on the specific targets it interacts with.
Propriétés
IUPAC Name |
(4-methyl-1,2,5-oxadiazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTPXKSUWIQBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321392-83-0 |
Source


|
| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)







![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)